molecular formula C16H14N2O3 B411917 N-(2-Cyanophenyl)-3,4-dimethoxybenzamide CAS No. 333442-29-8

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

Cat. No.: B411917
CAS No.: 333442-29-8
M. Wt: 282.29g/mol
InChI Key: OOYBYKPTJHVBQK-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the benzamide structure, along with two methoxy groups on the benzene ring

Mechanism of Action

Target of Action

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is a derivative of Perampanel , which is a non-competitive AMPA glutamate receptor antagonist . The primary target of this compound is likely the AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .

Mode of Action

The compound interacts with its targets, the AMPA receptors, by non-competitive inhibition . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .

Biochemical Pathways

The inhibition of AMPA receptors by this compound can affect various biochemical pathways. For instance, it can disrupt the glutamatergic signaling pathway, leading to a decrease in excitatory synaptic transmission . The downstream effects of this disruption can include changes in neuronal excitability and synaptic plasticity .

Pharmacokinetics

Perampanel has a bioavailability of 116%, is mostly metabolized in the liver via CYP3A4 and/or CYP3A5, and has an elimination half-life of 105 hours . It is excreted 70% in faeces and 30% in urine . These properties may impact the bioavailability and efficacy of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a decrease in neuronal excitation due to its inhibitory effect on AMPA receptors . This could potentially lead to effects such as decreased psychomotor performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-cyanophenylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(2-Cyanophenyl)-3,4-dimethoxybenzamide shares structural similarities with other benzamide derivatives, such as N-(2-Cyanophenyl)-4-methoxybenzamide and N-(2-Cyanophenyl)-3,5-dimethoxybenzamide.
  • Quinazoline derivatives also exhibit similar biological activities and synthetic routes.

Uniqueness:

  • The presence of both cyanophenyl and dimethoxy groups in this compound provides unique electronic and steric properties, making it distinct from other benzamide derivatives.
  • Its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-cyanophenyl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-13-6-4-3-5-12(13)10-17/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYBYKPTJHVBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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